1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(2,5-dimethyl-1-phenylmethoxypyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-11-8-14(15(18)9-16)12(2)17(11)19-10-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXIRHHJWYDRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1OCC2=CC=CC=C2)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrole derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the chloroethanone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one has found applications in various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of 2,5-dimethylpyrrole derivatives with diverse aryl and side-chain substitutions. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Molecular weight calculated using PubChem tools.
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., 4-CN, 4-F): Enhance binding to USP14 by increasing electrophilicity (e.g., IU1-248, IU1) . Halogenated Aryl Groups (e.g., 4-Br, 4-Cl): Improve metabolic stability but may reduce solubility (e.g., 757221-60-6, IU1-47) .
Synthetic Routes :
- Most analogs are synthesized via cyclization of substituted anilines with hexane-2,5-dione in acetic acid, followed by chlorination and amine substitution (e.g., IU1-47, IU1-248) .
- The target compound likely follows a similar pathway, substituting 4-chloro/fluoroaniline with benzyloxy-aniline derivatives.
Commercial and Research Applications :
Biological Activity
1-[1-(Benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one (CAS No. 793679-06-8) is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.
- Molecular Formula : C15H16ClNO2
- Molecular Weight : 277.75 g/mol
- Structure : The compound features a pyrrole ring, which is significant for its biological properties.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit notable anticancer activities. For instance, compounds similar to this compound have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the modulation of signaling pathways associated with cell growth and survival .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| 4-(2,5-Dimethylpyrrole) derivative | HeLa (Cervical Cancer) | 12.3 | Inhibition of cell cycle progression |
| Other pyrrole derivatives | A549 (Lung Cancer) | 10.5 | Inhibition of PI3K/Akt signaling pathway |
Immunomodulatory Effects
The compound has also been investigated for its role in enhancing monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells. It was found to suppress cell growth while increasing glucose uptake and ATP levels during mAb production. This suggests that it may enhance the efficiency and quality of therapeutic antibody production by modulating cellular metabolism .
Study on Monoclonal Antibody Production
A significant study evaluated the effects of this compound on rCHO cells used for mAb production. The results indicated:
- Increased mAb yield by 50% compared to control conditions.
- Enhanced cell viability and productivity metrics.
This study highlighted the compound's potential as a bioprocessing agent in biotechnology and pharmaceutical manufacturing .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that the presence of the benzyloxy group and the dimethyl substitution on the pyrrole ring significantly contribute to the compound's biological activities. Variations in these substituents can lead to different levels of potency against various biological targets .
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Benzyloxy Group | Essential for anticancer activity |
| Dimethyl Substitution | Enhances metabolic modulation |
| Chlorine Atom | Increases lipophilicity |
Q & A
Basic: What synthetic routes are commonly employed for preparing 1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one, and how are intermediates characterized?
Answer:
The synthesis typically involves functionalization of a pyrrole core. A common approach includes:
- Step 1: Benzyloxy protection of a pyrrole derivative under basic conditions (e.g., NaH in DMF) to install the 1-benzyloxy group .
- Step 2: Chloroacetylation via Friedel-Crafts acylation using chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the 2-chloroethanone moiety .
- Characterization: Intermediates are validated using ¹H/¹³C NMR to confirm regioselectivity (e.g., distinguishing 2,5-dimethyl substitution) and HRMS for molecular ion verification .
Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar intermediates?
Answer:
Discrepancies in NMR signals (e.g., unexpected multiplicity or shifts) may arise from dynamic effects or impurities. Strategies include:
- Variable Temperature NMR: To identify rotational barriers or tautomerism affecting splitting .
- 2D NMR Techniques: HSQC and HMBC to correlate proton-carbon connectivity, resolving ambiguities in substituent placement .
- Comparative Analysis: Cross-referencing with crystallographic data (e.g., X-ray structures of analogs in ) to validate assignments .
Basic: What safety protocols are critical when handling this compound’s reactive functional groups (e.g., chloroethanone)?
Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact with chlorinated ketones, which are irritants .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., benzyl chloride).
- Waste Disposal: Segregate halogenated waste in designated containers for incineration .
Advanced: What strategies optimize regioselective modification of the pyrrole ring in derivatives of this compound?
Answer:
Regioselectivity is influenced by:
- Electronic Effects: Electron-donating groups (e.g., 2,5-dimethyl) direct electrophiles to the 3-position. Computational tools (DFT) can predict reactive sites .
- Protection/Deprotection: Temporary masking of the benzyloxy group with TMSCl to prevent undesired side reactions during further functionalization .
- Catalysis: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C–H arylation at the 4-position .
Basic: How is the stability of this compound assessed under varying pH and temperature conditions?
Answer:
- Accelerated Stability Studies: Incubate the compound in buffers (pH 3–10) at 40–60°C for 24–72 hours, monitoring degradation via HPLC-UV .
- Thermogravimetric Analysis (TGA): To determine decomposition temperatures and hygroscopicity risks .
- Light Sensitivity: Store in amber vials if UV-Vis spectroscopy indicates photodegradation .
Advanced: How can contradictions in biological activity data for analogs be addressed in structure-activity relationship (SAR) studies?
Answer:
Conflicting bioactivity may arise from assay variability or off-target effects. Mitigation includes:
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .
- Molecular Docking: Compare binding modes of analogs (e.g., ’s thiadiazol-pyrrolidinone derivatives) to identify key interactions .
- Metabolic Profiling: Assess stability in liver microsomes to rule out false negatives from rapid degradation .
Basic: What analytical techniques are prioritized for purity assessment of this compound?
Answer:
- HPLC-MS: Quantifies impurities >0.1% and identifies byproducts (e.g., dechlorinated species) .
- Elemental Analysis: Validates stoichiometry, especially for halogen content (Cl% deviation <0.3%) .
- Melting Point Range: Sharp mp (e.g., 138–140°C in ) indicates high crystallinity and purity .
Advanced: How can experimental design limitations (e.g., sample degradation) be minimized during spectral data collection?
Answer:
- Rapid Data Acquisition: Use automated NMR probes to reduce prolonged exposure to ambient conditions .
- Inert Atmosphere: Conduct reactions and storage under argon to prevent oxidation of sensitive groups (e.g., benzyloxy) .
- Cryogenic Cooling: For HRMS, maintain samples at –80°C to slow degradation, as in ’s protocol for organic compounds .
Basic: What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
Answer:
- Gaussian or ORCA: Calculate electrostatic potential maps to identify electrophilic sites (e.g., chloroethanone’s α-carbon) .
- Molecular Dynamics (MD): Simulate solvation effects on reaction rates in polar aprotic solvents (e.g., DMF) .
Advanced: How can scalability challenges in multi-step synthesis be addressed for gram-scale production?
Answer:
- Flow Chemistry: Continuous processing minimizes intermediate isolation steps and improves yield (e.g., telescoped benzyloxy installation and acylation) .
- Design of Experiments (DoE): Optimize parameters (e.g., stoichiometry, temperature) using response surface methodology .
- Catalyst Recycling: Recover Pd catalysts via biphasic systems (e.g., aqueous/organic) to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
